Heptanal, 2-methyl-5-oxo-, (2R)-
Description
Heptanal, 2-methyl-5-oxo-, (2R)- (CAS: 553638-72-5) is a branched-chain aldehyde with the molecular formula C₈H₁₄O₂. Its structure includes a methyl group at position 2, an oxo (ketone) group at position 5, and an (R)-configuration at the chiral center (C2) . The InChIKey PZUHPQBEIPBBNA-SSDOTTSWSA-N confirms its stereochemistry, and its linear structure is represented as CCC(=O)CCC(C)C=O . This compound’s unique combination of aldehyde and ketone functional groups distinguishes it from simpler aldehydes like heptanal (C₇H₁₄O) and octanal (C₈H₁₆O), which lack branching or additional oxygenated moieties .
Properties
CAS No. |
553638-72-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2R)-2-methyl-5-oxoheptanal |
InChI |
InChI=1S/C8H14O2/c1-3-8(10)5-4-7(2)6-9/h6-7H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
PZUHPQBEIPBBNA-SSDOTTSWSA-N |
Isomeric SMILES |
CCC(=O)CC[C@@H](C)C=O |
Canonical SMILES |
CCC(=O)CCC(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 2-methyl-5-oxo-, (2R)- can be achieved through various organic synthesis methods. One common approach involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . The reaction conditions typically include a solvent like dichloromethane (CH2Cl2) and a controlled temperature environment.
Industrial Production Methods
In industrial settings, the production of Heptanal, 2-methyl-5-oxo-, (2R)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptanal, 2-methyl-5-oxo-, (2R)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with different functional groups
Scientific Research Applications
Heptanal, 2-methyl-5-oxo-, (2R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Heptanal, 2-methyl-5-oxo-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| Heptanal, 2-methyl-5-oxo-, (2R)- | 553638-72-5 | C₈H₁₄O₂ | Aldehyde, ketone, chiral center | Branched chain with oxo group at C5 |
| Heptanal | 111-71-7 | C₇H₁₄O | Aldehyde | Straight-chain aldehyde |
| Octanal | 124-13-0 | C₈H₁₆O | Aldehyde | Longer chain (C8) with no branching |
| Caproic Acid | 142-62-1 | C₆H₁₂O₂ | Carboxylic acid | Saturated fatty acid (C6) |
| Methyl (2R)-2-methyl-5-oxocyclopentanecarboxylate | N/A | C₉H₁₄O₃ | Ester, ketone, cyclic structure | Cyclopentane ring with methyl and oxo groups |
Key Observations :
Key Observations :
- Heptanal and octanal are well-documented as key odor-active compounds in food and fermentation, with rising concentrations during microbial co-inoculation .
- The target compound’s odor profile remains uncharacterized in the provided evidence, but its structural complexity (methyl, oxo, and chiral center) could yield a distinct sensory profile compared to linear analogs.
Physicochemical Properties
| Property | Heptanal, 2-methyl-5-oxo-, (2R)- | Heptanal | Octanal | Caproic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 142.20 | 114.19 | 128.21 | 116.16 |
| Boiling Point (°C) | Not available | 152-155 | 171-173 | 205-206 |
| Solubility | Likely polar due to oxo group | Low in water, soluble in organic solvents | Similar to heptanal | Low in water |
Key Observations :
- Caproic acid’s carboxylic acid group enhances hydrogen bonding, contributing to higher boiling points and solubility in polar solvents .
Biological Activity
Heptanal, 2-methyl-5-oxo-, (2R)-, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and flavoring. This article reviews the biological activity of this compound, highlighting key findings from diverse research studies and presenting data in tables for clarity.
Chemical Structure and Properties
Heptanal, 2-methyl-5-oxo-, (2R)- has the molecular formula and is characterized by its aldehyde functional group combined with a ketone. Its structure allows for interactions with biological systems, potentially influencing various metabolic pathways.
Cytotoxicity and Cellular Effects
Studies on related aldehydes reveal that they can induce cytotoxic effects through mechanisms such as DNA fragmentation and apoptosis. However, in vivo studies indicate that compounds like 2-hexenal (a structural analog) do not demonstrate mutagenicity or genotoxicity in animal models . While direct studies on heptanal's cytotoxicity are sparse, it is essential to consider these findings when evaluating its safety profile.
Case Studies
Study 1: Antioxidant Activity Assessment
A study investigated the antioxidant activity of various aldehydes, including heptanal derivatives. The results demonstrated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems.
Study 2: Flavoring Agent Safety
Heptanal has been used as a flavoring agent in food products. Regulatory assessments have indicated that it does not pose significant health risks when consumed at typical levels found in food products. This safety profile underscores its potential for use in food science .
Table 1: Comparison of Biological Activities of Aldehyde Compounds
| Compound | Antioxidant Activity | Cytotoxicity | Notes |
|---|---|---|---|
| Heptanal | Moderate | Low | Limited direct studies available |
| 2-Hexenal | High | None | No evidence of mutagenicity |
| Furaneol | High | Moderate | Induces oxidative stress |
Research Findings
- Mechanism of Action : The mechanism by which heptanal and similar compounds exert their biological effects often involves interaction with cellular pathways related to oxidative stress and apoptosis. Further research is needed to elucidate these pathways specifically for heptanal.
- Potential Applications : Given its properties, heptanal may find applications in the development of antioxidants or as a flavoring agent with health benefits.
- Regulatory Status : Heptanal has been classified as Generally Recognized As Safe (GRAS) when used appropriately in food products, indicating a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
